

In-depth Technical Guide: 5-Chloro-2,4,6-trifluoroisophthalonitrile

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Compound of Interest

Compound Name: 5-Chloro-2,4,6-trifluoroisophthalonitrile

Cat. No.: B160395

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Chloro-2,4,6-trifluoroisophthalonitrile**, a versatile chemical compound with applications in agrochemicals, materials science, and as a potential intermediate in pharmaceutical development. This document details its chemical identity, properties, synthesis, and known biological interactions, presenting data in a clear and accessible format for technical audiences.

Chemical Identity and Synonyms

5-Chloro-2,4,6-trifluoroisophthalonitrile is a halogenated aromatic nitrile. For clarity and comprehensive literature searching, a list of its synonyms and identifiers is provided below.

Identifier Type	Value
IUPAC Name	5-chloro-2,4,6-trifluorobenzene-1,3-dicarbonitrile[1]
CAS Number	1897-50-3[1]
Molecular Formula	C ₈ ClF ₃ N ₂ [1]
Molecular Weight	216.55 g/mol [1]
Synonyms	5-Chloro-2,4,6-trifluoro-1,3-dicyanobenzene, 2,4,6-Trifluoro-5-chloroisophthalonitrile, 5-Chloro-2,4,6-trifluoro-1,3-benzenedicarbonitrile[1]

Physicochemical Properties

A summary of the key physicochemical properties of **5-Chloro-2,4,6-trifluoroisophthalonitrile** is presented in the table below. This data is crucial for understanding its behavior in various experimental and industrial settings.

Property	Value	Reference
Appearance	White crystalline solid	--INVALID-LINK--
Melting Point	109-110 °C	--INVALID-LINK--
Boiling Point	224.026 °C at 760 mmHg	--INVALID-LINK--
Density	1.6±0.1 g/cm ³	--INVALID-LINK--
Solubility	Insoluble in water	--INVALID-LINK--
log P	2.88–3.86	--INVALID-LINK--

Synthesis Protocol

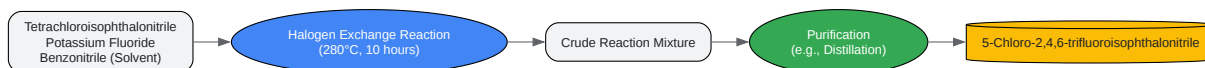
A general method for the synthesis of **5-Chloro-2,4,6-trifluoroisophthalonitrile** involves a halogen exchange reaction. While a detailed, step-by-step protocol from a peer-reviewed publication is not readily available, a patented method provides a viable synthetic route.

General Procedure based on Patent Information:

The synthesis can be achieved through the reaction of a polychlorinated isophthalonitrile precursor with a fluorinating agent in a suitable solvent at elevated temperatures. For instance, tetrachloroisophthalonitrile can be reacted with potassium fluoride in benzonitrile at approximately 280°C for 10 hours.^[2] The resulting product mixture contains **5-Chloro-2,4,6-trifluoroisophthalonitrile**, which can be isolated and purified using standard techniques such as distillation.^[2]

It is important to note that this is a generalized procedure, and optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reactants, is necessary to achieve high yields and purity.

Below is a logical workflow for the synthesis and purification process.



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A logical workflow for the synthesis of **5-Chloro-2,4,6-trifluoroisophthalonitrile**.

Applications and Biological Activity

5-Chloro-2,4,6-trifluoroisophthalonitrile is a versatile intermediate with applications in several fields.

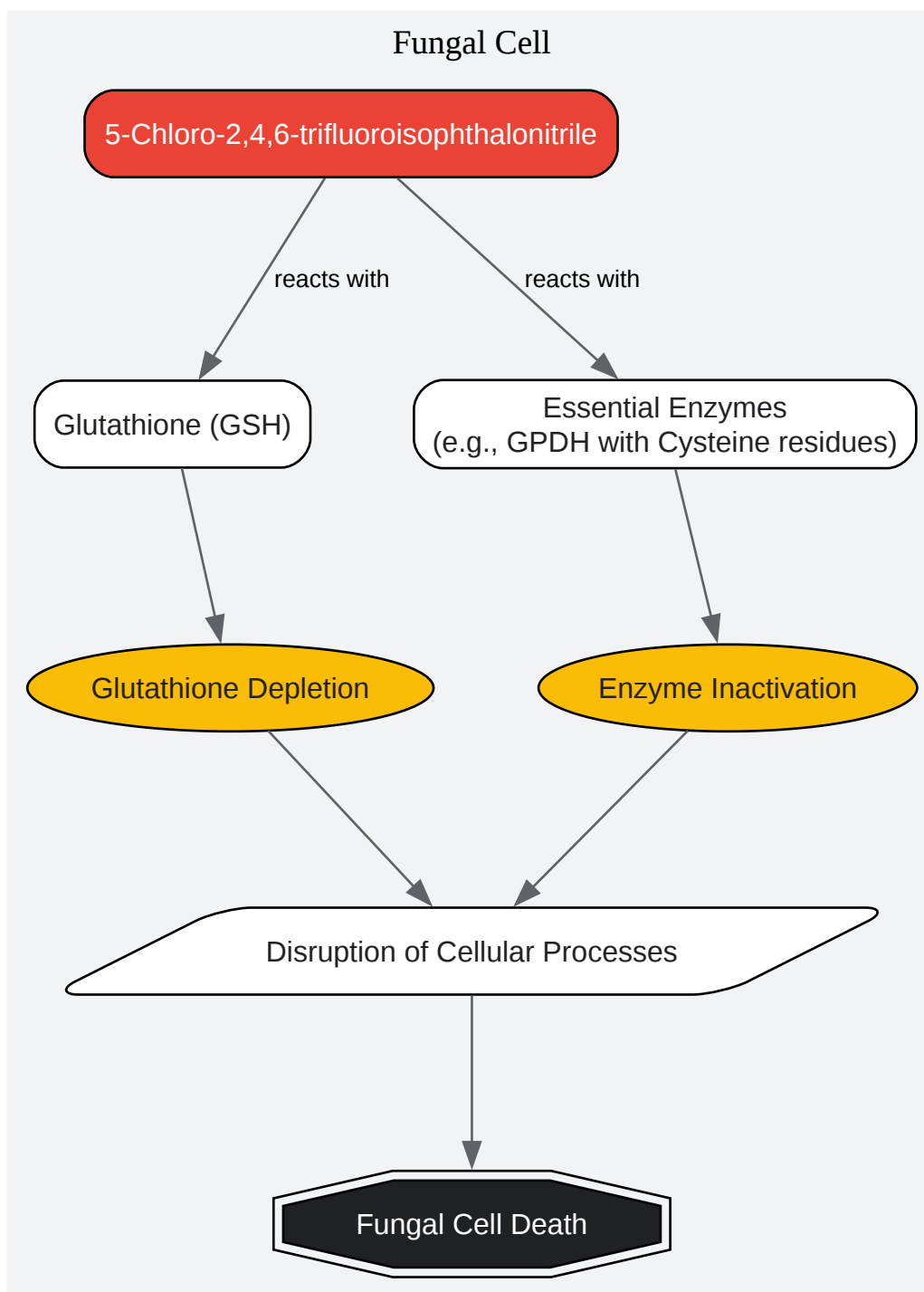
Agrochemicals

This compound is utilized as an intermediate in the synthesis of various agricultural pesticides.^[2] Its structural relative, chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile), is a broad-spectrum, non-systemic fungicide.^[3]

Mechanism of Action (inferred from Chlorothalonil):

The fungicidal activity of related isophthalonitriles is attributed to their reaction with glutathione and cysteine residues on enzymes within the fungal cells.^[4] This leads to the depletion of glutathione and the deactivation of essential enzymes, ultimately disrupting cellular processes and causing cell death.^[4] Specifically, chlorothalonil has been shown to inhibit glyceraldehyde-3-phosphate dehydrogenase (GPDH) by reacting with sulfhydryl groups at the active site.^[5]

The proposed mechanism of action is illustrated in the signaling pathway diagram below.



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Proposed fungicidal mechanism of action.

Materials Science

The compound serves as a key intermediate in the production of high-performance polymers and resins due to its thermal stability and chemical resistance.[6]

Pharmaceutical Research

5-Chloro-2,4,6-trifluoroisophthalonitrile is explored in pharmaceutical research as an intermediate for designing molecules with specific biological activities.[6] The inclusion of chlorine atoms in drug candidates can significantly modify their biological profiles and is a common strategy in medicinal chemistry.[7][8]

Safety and Handling

5-Chloro-2,4,6-trifluoroisophthalonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

5-Chloro-2,4,6-trifluoroisophthalonitrile is a chemical compound with significant potential in diverse scientific and industrial fields. Its role as a key intermediate in the synthesis of agrochemicals, advanced materials, and potentially novel pharmaceuticals underscores the importance of understanding its chemical properties and reactivity. Further research into its biological activities and the development of detailed, optimized synthetic protocols will undoubtedly expand its applications.

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